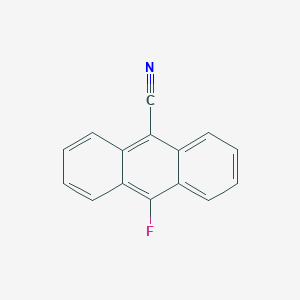
10-Fluoroanthracene-9-carbonitrile
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
10-Fluoroanthracene-9-carbonitrile is a chemical compound with the molecular formula C15H8FN It is a derivative of anthracene, where a fluorine atom is substituted at the 10th position and a cyano group at the 9th position
Preparation Methods
One common method involves the reaction of 10-fluoroanthracene with cyanogen bromide under specific conditions to yield 10-Fluoroanthracene-9-carbonitrile . Industrial production methods may involve similar synthetic routes but are optimized for large-scale production, ensuring higher yields and purity.
Chemical Reactions Analysis
10-Fluoroanthracene-9-carbonitrile undergoes various chemical reactions, including:
Oxidation: This compound can be oxidized under specific conditions to form corresponding anthraquinone derivatives.
Reduction: Reduction reactions can convert the cyano group to an amine group, resulting in the formation of 10-fluoroanthracene-9-amine.
Scientific Research Applications
10-Fluoroanthracene-9-carbonitrile has several applications in scientific research:
Chemistry: It is used as a precursor in the synthesis of more complex organic molecules and as a reagent in various organic reactions.
Biology: The compound’s fluorescence properties make it useful in studying biological systems and as a probe in fluorescence microscopy.
Medicine: Research is ongoing to explore its potential as a therapeutic agent, particularly in targeting specific molecular pathways.
Mechanism of Action
The mechanism of action of 10-Fluoroanthracene-9-carbonitrile involves its interaction with molecular targets through its cyano and fluoro groups. The compound can undergo [4+4] cycloaddition reactions under UV or visible light, leading to the formation of cycloadducts. This property is exploited in the development of light-triggered actuators and artificial muscles .
Comparison with Similar Compounds
10-Fluoroanthracene-9-carbonitrile can be compared with other anthracene derivatives such as:
9-Anthracenecarbonitrile: Lacks the fluorine substitution, resulting in different reactivity and applications.
10-Fluoroanthracene:
Anthracene-9-carboxylic acid: Contains a carboxyl group instead of a cyano group, leading to different chemical properties and applications.
These comparisons highlight the unique combination of the fluoro and cyano groups in this compound, which imparts distinct chemical and physical properties.
Properties
CAS No. |
35516-40-6 |
|---|---|
Molecular Formula |
C15H8FN |
Molecular Weight |
221.23 g/mol |
IUPAC Name |
10-fluoroanthracene-9-carbonitrile |
InChI |
InChI=1S/C15H8FN/c16-15-12-7-3-1-5-10(12)14(9-17)11-6-2-4-8-13(11)15/h1-8H |
InChI Key |
HGEQVUZFWUSIOF-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC=C2C(=C1)C(=C3C=CC=CC3=C2F)C#N |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![N-[(Benzyloxy)carbonyl]-L-valyl-L-phenylalanylglycine](/img/structure/B14674199.png)
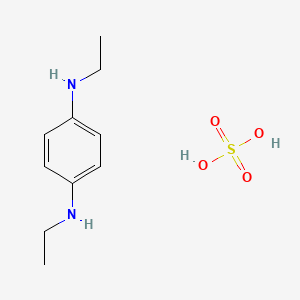

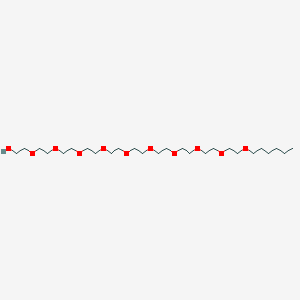
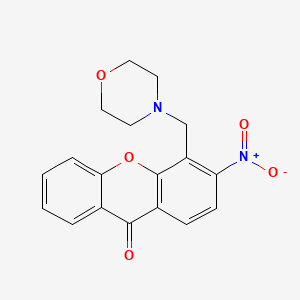
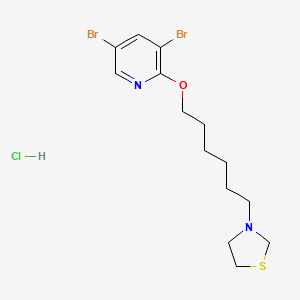
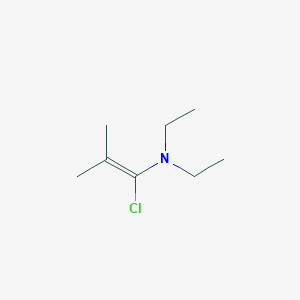
![5H-Benzo[b]phosphindole, 5-phenyl-, 5-sulfide](/img/structure/B14674244.png)

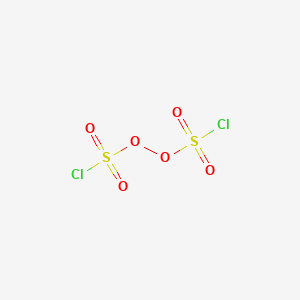
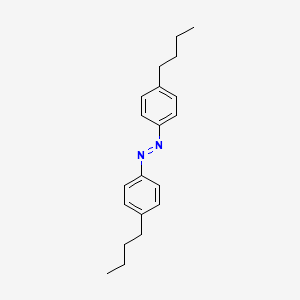
![1-{[Dibutyl(methyl)silyl]methyl}piperidine](/img/structure/B14674258.png)
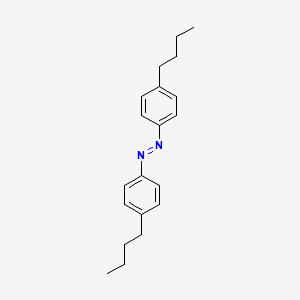
![1-Iodo-2,8,9-trioxa-5-aza-1-silabicyclo[3.3.3]undecane](/img/structure/B14674277.png)
